molecular formula C19H22N6O4S B2941542 4-(2-((6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)ethyl)benzenesulfonamide CAS No. 1396855-52-9

4-(2-((6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)ethyl)benzenesulfonamide

Cat. No.: B2941542
CAS No.: 1396855-52-9
M. Wt: 430.48
InChI Key: AVYCFVXAZYBXAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-((6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)ethyl)benzenesulfonamide: is a complex organic molecule that falls under the category of heterocyclic compounds. It features a tetrahydropyrimido[4,5-d]pyrimidine core, which is a fused double-ring structure, along with a sulfonamide group. This compound exhibits interesting chemical properties that make it a subject of significant interest in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-((6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the construction of the pyrimido[4,5-d]pyrimidine core through a cyclization reaction, followed by the introduction of the cyclopentyl group and the sulfonamide moiety. This process may involve conditions such as high temperatures, acidic or basic environments, and the use of specific catalysts to drive the reactions to completion.

Industrial Production Methods: For large-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the development of more efficient catalytic systems, the use of continuous flow reactors, and the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-(2-((6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: This compound can be oxidized under specific conditions to introduce new functional groups or modify existing ones.

  • Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.

  • Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic ring or other reactive sites.

Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles can be used in these reactions. The conditions may vary depending on the desired outcome but typically include controlled temperatures and pH levels.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxide or sulfone derivatives, while substitution reactions could introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

Chemistry: In chemistry, 4-(2-((6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)ethyl)benzenesulfonamide is used as a building block for synthesizing more complex molecules. It is also studied for its reactivity and the development of novel synthetic methodologies.

Biology: The compound is investigated for its potential biological activities, such as enzyme inhibition, receptor binding, or interaction with biomolecules. Its structure suggests it could act as a scaffold for drug design and development.

Medicine: In the medical field, research focuses on the compound's pharmacological properties, including its potential therapeutic effects and mechanisms of action. It may be explored for its efficacy in treating certain diseases or conditions.

Industry: Industrially, the compound might be used in the development of new materials, catalysts, or chemical processes. Its unique structure could impart desirable properties to products in fields such as pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The precise mechanism of action for 4-(2-((6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)ethyl)benzenesulfonamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing biological pathways. The sulfonamide group is known for its ability to mimic natural substrates or inhibitors, potentially blocking or modifying the activity of enzymes.

Comparison with Similar Compounds

Unique Features: Compared to other compounds with similar structures, 4-(2-((6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)ethyl)benzenesulfonamide stands out due to its specific combination of a tetrahydropyrimido[4,5-d]pyrimidine core and a sulfonamide group. This unique arrangement offers a balance of hydrophobic and hydrophilic properties, influencing its solubility, reactivity, and biological interactions.

Similar Compounds: Other compounds with similar structures include:

  • Pyrimido[4,5-d]pyrimidine Derivatives: These compounds share the same core structure but may have different substituents, affecting their properties and applications.

  • Sulfonamide Derivatives: Compounds with sulfonamide groups are widely studied for their pharmacological properties, serving as antibiotics, diuretics, or enzyme inhibitors.

By examining and comparing such compounds, researchers can better understand the unique advantages and potential applications of this compound. This knowledge can drive further innovation in both scientific research and industrial applications.

Properties

IUPAC Name

4-[2-[(6-cyclopentyl-5,7-dioxo-8H-pyrimido[4,5-d]pyrimidin-2-yl)amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O4S/c20-30(28,29)14-7-5-12(6-8-14)9-10-21-18-22-11-15-16(23-18)24-19(27)25(17(15)26)13-3-1-2-4-13/h5-8,11,13H,1-4,9-10H2,(H2,20,28,29)(H2,21,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYCFVXAZYBXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=CN=C(N=C3NC2=O)NCCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.